molecular formula C16H9BrCl2O3S B11564448 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B11564448
M. Wt: 432.1 g/mol
InChI Key: JXSUAEKYCGZMBR-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophenes.

Scientific Research Applications

2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H9BrCl2O3S

Molecular Weight

432.1 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H9BrCl2O3S/c1-21-9-3-4-10-13(7-9)23-15(14(10)19)16(20)22-12-5-2-8(18)6-11(12)17/h2-7H,1H3

InChI Key

JXSUAEKYCGZMBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=C(C=C(C=C3)Cl)Br)Cl

Origin of Product

United States

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